Home > Products > Building Blocks P11001 > 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine - 1004992-44-2

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1690902
CAS Number: 1004992-44-2
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a crucial starting material in the synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is the structural foundation for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. The target compound simply introduces an ethyl group at the 5-position of this base structure. []

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine through a bromination reaction followed by methylation. []
  • Relevance: This compound is structurally analogous to 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, differing only in the alkyl substituent at the 5-position. While the target compound possesses an ethyl group, this compound features a methyl group. []

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: Synthesized alongside 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this compound acts as a valuable building block in organic synthesis. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. The key difference lies in the additional chlorine atom at the 2-position in this compound. []

2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

  • Compound Description: This compound is a derivative of deazaguanine, a modified DNA base recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT). [, ]
  • Relevance: This compound shares the core 4-chloro-pyrrolo[2,3-d]pyrimidine structure with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. The distinction lies in the presence of an amino group at the 2-position and a 3-chloropropyl substituent at the 5-position, in contrast to the ethyl group in the target compound. [, ]

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a precursor for the synthesis of 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid. []
  • Relevance: This compound is closely related to 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, differing only by the presence of a methoxy group at the 2-position instead of an ethyl group at the 5-position. []

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a scaffold for developing Janus kinase 3 (JAK3) inhibitors. Researchers explored its substitution patterns to achieve potent and selective inhibition of JAK3 over other JAK isoforms. []
  • Relevance: This compound is structurally similar to 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, with the difference being an iodine atom at the 5-position compared to an ethyl group in the target compound. []

4-amino-5-bromo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (5-bromotubercidin)

  • Compound Description: This compound is a derivative of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. It is synthesized by reacting 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine with methanolic ammonia. []
  • Relevance: This compound and 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine belong to the same pyrrolo[2,3-d]pyrimidine class. The key differences are the presence of a ribose sugar moiety at the 7-position, an amino group at the 4-position, and a bromine atom at the 5-position, contrasting the chlorine and ethyl substituents in the target compound. []

4,5-Dichloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a precursor for the synthesis of 5-chlorotubercidin. []

4-Chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as an intermediate in the synthesis of 5-iodotubercidin. []
  • Relevance: This compound shares the 4-chloro and 7-ribofuranosyl substituents with 4,5-dichloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine but has an iodine atom at the 5-position. Like the previous compound, it differs from 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine by the presence of the ribose sugar and the halogen substitution pattern. []

2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound acts as a crucial intermediate in the synthesis of benzoyl ring-halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates, investigated as thymidylate synthase inhibitors and antitumor agents. []
  • Relevance: This compound shares the pyrrolo[2,3-d]pyrimidine core with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. Key differences include an amino group at the 2-position, a methyl group at the 6-position, and an oxo group at the 4-position, contrasting the chlorine and ethyl substituents in the target compound. []
Overview

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. It is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The compound is classified under the category of organic heterocycles, specifically pyrimidines and pyrroles, which are significant in drug development due to their biological activity.

Source

The compound is synthesized through various chemical methods, with patents detailing efficient synthetic routes that yield high purity and minimal by-products. This compound is also recognized for its role as a precursor in the synthesis of Janus kinase inhibitors such as ruxolitinib and tofacitinib, which are used in treating autoimmune diseases.

Synthesis Analysis

Methods

The synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods:

Technical Details

The synthetic routes often utilize solvents that minimize environmental impact and waste generation. Techniques such as distillation for solvent recovery are employed to enhance efficiency and sustainability.

Molecular Structure Analysis

Data

The compound features a chloro substituent at the fourth position and an ethyl group at the fifth position of the pyrrolo ring system. Its three nitrogen atoms contribute to its basicity and potential reactivity in further chemical transformations.

Chemical Reactions Analysis

Reactions

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.
  2. Cyclization Reactions: It can also engage in cyclization reactions to form larger heterocyclic compounds or fused ring systems.

Technical Details

The reactions involving this compound often require careful control of reaction conditions (temperature, pH, and solvent) to optimize yield and minimize side products.

Mechanism of Action

Process

The biological activity of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is primarily linked to its role as a precursor for Janus kinase inhibitors. These inhibitors work by blocking the activity of Janus kinases, which are involved in cytokine signaling pathways that regulate immune responses.

Data

Research indicates that compounds derived from this structure exhibit anti-inflammatory properties and are effective in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Purity: Typically around 95% or higher.

Chemical Properties

  • Solubility: Limited water solubility (approximately 0.117 mg/mL).
  • LogP: Indicates moderate lipophilicity (logP values around 1.62).

These properties suggest that the compound has favorable characteristics for drug formulation and delivery.

Applications

Scientific Uses

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used in pharmaceutical research as an intermediate for synthesizing:

  • Janus Kinase Inhibitors: Such as ruxolitinib and tofacitinib.
  • Anti-inflammatory Agents: Its derivatives are being explored for their therapeutic potential against various inflammatory diseases.

This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents with specific biological activities.

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways for Pyrrolo[2,3-d]pyrimidine Core Functionalization

The synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine relies on sequential functionalization of the privileged pyrrolo[2,3-d]pyrimidine scaffold. Core construction typically begins with condensation of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under basic conditions (K₂CO₃/KI) to yield ethyl 2-cyano-4,4-dimethoxybutanoate at 82% conversion when using a 4.2:1 molar excess of ethyl 2-cyanoacetate [1] [6]. Subsequent formamidine-mediated cyclization generates 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by acid-catalyzed ring closure to the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core [3] [6]. This telescoped approach minimizes intermediate isolation, achieving 94% conversion efficiency through controlled temperature profiling (<100°C during critical steps) [6].

Table 1: Key Intermediates in Pyrrolo[2,3-d]pyrimidine Synthesis

IntermediateCAS No./IdentifierFunctionOptimal Yield
Ethyl 2-cyano-4,4-dimethoxybutanoate-Ring formation precursor82% [6]
7H-Pyrrolo[2,3-d]pyrimidin-4-olFBMZEITWVNHWJWCore scaffold for functionalization85% [3]
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineBTOJSYRZQZOMOKN7-protected intermediate for C5 alkylation91% [1]

Chlorination Strategies at the 4-Position: Reagent Selection and Mechanistic Insights

Chlorination at the 4-position employs electrophilic reagents to convert the C4-hydroxyl group into a displaceable chloride. Phosphoryl trichloride (POCl₃) remains prevalent due to its high conversion rates (>90%) when used under reflux conditions with N,N-diisopropylethylamine (DIPEA) as an HCl scavenger [2] [5]. Mechanistic studies reveal that POCl₃ initially forms a dihalophosphate intermediate, which undergoes nucleophilic displacement by the pyrimidine nitrogen, followed by elimination [7]. For large-scale applications, oxalyl chloride in dimethylformamide (DMF) offers a safer alternative with reduced corrosivity, achieving 88% yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at 60°C [2]. Critical to yield optimization is pH control during workup: Potassium hydroxide adjustment to pH 8.0–9.0 before precipitation increases yields by 15% compared to sodium hydroxide, minimizing hydrolysis side products [1] [6].

Table 2: Chlorination Reagent Performance Comparison

Reagent SystemTemperatureReaction Time (h)Yield (%)Byproducts
POCl₃/DIPEA (neat)110°C492Phosphoric acid derivatives
Oxalyl chloride/DMF60°C888CO, CO₂
PCl₅/Toluene80°C678Phosphorus oxychloride
SOCl₂/Trimethyl orthoformate70°C1082HCl, dimethyl carbonate

Ethyl Group Introduction at the 5-Position: Alkylation and Protecting Group Dynamics

Ethylation at the C5 position requires precise regiocontrol due to competing N7 alkylation. Two dominant strategies exist:

  • Directed Metalation: Protected 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes ortho-directed lithiation at C5 using n-butyllithium (−78°C, THF), followed by quenching with iodoethane. The tosyl group is subsequently removed via alkaline hydrolysis (KOH/MeOH), achieving 75% isolated yield [1] [7].
  • Phase-Transfer Alkylation: Unprotected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is alkylated using ethyl bromide with tetrabutylammonium hydrogensulfate (TBAHS) as a catalyst in a biphasic benzene/50% NaOH system. This method leverages the higher nucleophilicity of the C5 carbanion over N7, yielding 70% 5-ethyl product with <5% N7-alkylated byproduct [7] [3].

Protecting group selection critically impacts yield: Tosyl groups enable high regioselectivity but require harsh deprotection, while SEM (2-(trimethylsilyl)ethoxymethyl) groups allow milder removal (ZnBr₂/DCM) but increase molecular weight and cost [3]. Recent advances employ sodium ethoxide-catalyzed dealkylative ethylation using diethyl sulfate, where regioselective cleavage of the ethoxy group occurs with concurrent ethyl transfer, minimizing protection/deprotection steps [3].

Catalytic Systems for Regioselective Modifications in Pyrrolo-Pyrimidine Scaffolds

Regioselectivity challenges in C5 vs. N7 functionalization are addressed through tailored catalytic systems:

  • Palladium-Mediated C-H Activation: Pd(OAc)₂/1,10-phenanthroline catalyzes direct C5-ethylation using ethyl iodide in DMA at 120°C, achieving 83% selectivity by leveraging the innate acidity of the C5 proton (pKa ∼22) [8].
  • Lewis Acid Catalysis: BF₃·OEt₂ promotes electrophilic ethylation using ethanol/triflic anhydride, generating an ethyl carbocation that preferentially attacks electron-rich C5 over N7 (8:1 selectivity) [3].
  • Base-Mediated Isomer Correction: Unwanted N7-alkylated isomers are equilibrated to C5 products using catalytic DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 80°C, exploiting thermodynamic preference for C-alkylation [8].

Notably, DIPEA (N,N-diisopropylethylamine) significantly suppresses N7-alkylation during chlorination steps by sequestering acidic byproducts that promote protonation at N1, thereby preserving the nucleophilicity gradient favoring C5 attack [8].

Green Chemistry Approaches: Solvent Optimization and Waste Reduction in Large-Scale Synthesis

Industrial-scale production emphasizes solvent sustainability and waste minimization:

  • Solvent Recovery Systems: Excess ethyl 2-cyanoacetate from the initial coupling step is recovered via vacuum distillation (110°C, <1 mbar) and reused in subsequent batches, reducing raw material consumption by 40% [6].
  • Aqueous Workup Optimization: A toluene/water biphasic system for precipitating 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine reduces halogenated solvent use by 95% compared to DCM extraction. The aqueous phase (pH 8.0–9.0) is treated via reverse osmosis to recover K⁺ salts [6] [1].
  • Catalyst Recycling: KI/K₂CO₃ catalysts from the dimethoxyethane coupling step are recovered as aqueous K₂CO₃ via phase separation and reused in hydrolysis steps, decreasing inorganic waste by 70% [6].
  • One-Pot Methodologies: Integration of ring closure, chlorination, and ethylation in a single reactor using 2-methyl-THF as a green solvent achieves 85% overall yield while eliminating three intermediate isolation steps. This reduces solvent consumption by 60% and E-factor (kg waste/kg product) from 32 to 11 [3] [8].

Table 3: Environmental Metrics Comparison for Synthetic Routes

ProcessE-FactorPMI (Process Mass Intensity)Water Usage (L/kg)Solvent Recovery Rate (%)
Traditional 5-step sequence32871,20045
Telescoped 3-step (US10738058B2)113648082 [6]
Formamidine-mediated cyclization (CN110386936B)82929095 [3]

Properties

CAS Number

1004992-44-2

Product Name

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C8H8ClN3/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

HXTUOLGGMWNTJZ-UHFFFAOYSA-N

SMILES

CCC1=CNC2=C1C(=NC=N2)Cl

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.